molecular formula C12H10N2O B13312867 2-(8-Methoxyquinolin-3-yl)acetonitrile CAS No. 1421602-00-7

2-(8-Methoxyquinolin-3-yl)acetonitrile

Cat. No.: B13312867
CAS No.: 1421602-00-7
M. Wt: 198.22 g/mol
InChI Key: AGUYSHHDJMLNHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(8-Methoxyquinolin-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 8-methoxyquinoline with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline derivatives .

Chemical Reactions Analysis

2-(8-Methoxyquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(8-Methoxyquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as enoyl-ACP reductase, which is involved in fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, quinoline derivatives can interact with DNA and RNA, interfering with nucleic acid synthesis and function .

Comparison with Similar Compounds

2-(8-Methoxyquinolin-3-yl)acetonitrile can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

1421602-00-7

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(8-methoxyquinolin-3-yl)acetonitrile

InChI

InChI=1S/C12H10N2O/c1-15-11-4-2-3-10-7-9(5-6-13)8-14-12(10)11/h2-4,7-8H,5H2,1H3

InChI Key

AGUYSHHDJMLNHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)CC#N

Origin of Product

United States

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